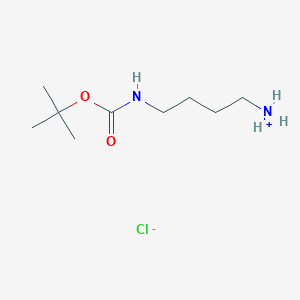

tert-Butyl (4-aminobutyl)carbamate hydrochloride

Descripción general

Descripción

tert-Butyl (4-aminobutyl)carbamate hydrochloride: is a chemical compound with the molecular formula C9H20N2O2·HCl. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions .

Mecanismo De Acción

Target of Action

It’s known that this compound is a mono-boc-protected diamine . Boc-protected diamines are often used as building blocks in chemical synthesis , suggesting that the compound could interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

As a Boc-protected diamine, it’s likely used to introduce a C4-spacer in chemical synthesis . The Boc group serves to protect the amine moiety during synthesis, providing higher stability for selective reactions .

Result of Action

As a Boc-protected diamine, it’s primarily used as a building block in chemical synthesis , so its effects would be largely determined by the resulting compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of tert-Butyl (4-aminobutyl)carbamate hydrochloride. For instance, the compound is recommended to be stored in a refrigerator, indicating that temperature can affect its stability . Furthermore, the compound is soluble in chloroform, DMSO, and methanol , suggesting that the solvent used can influence its reactivity and efficacy in chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-aminobutyl)carbamate hydrochloride typically involves the reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIEA). The reaction is carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure the stability of the intermediate products. The resulting tert-Butyl (4-aminobutyl)carbamate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl (4-aminobutyl)carbamate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: It can be used in coupling reactions to form peptide bonds or other linkages

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.

Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid.

Coupling: Reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.

Major Products:

Substitution Products: Various substituted carbamates or amines.

Deprotected Amines: Free amine derivatives.

Coupled Products: Peptides or other linked molecules.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C9H20N2O2·HCl

- Molecular Weight : 188.27 g/mol

- CAS Number : 33545-98-1

The compound features a tert-butyl group attached to a carbamate functional group linked to a 4-aminobutyl chain. Its structure allows it to serve as both a protecting group for amines and an intermediate in the synthesis of biologically active compounds.

Organic Synthesis

tert-Butyl (4-aminobutyl)carbamate hydrochloride is widely utilized as a protecting group for amines in organic synthesis. This role is crucial during multi-step syntheses where selective protection and deprotection of functional groups are required. The compound can undergo various reactions, including:

- Substitution Reactions : Participating in nucleophilic substitution reactions where the amino group can be replaced by other functional groups.

- Deprotection Reactions : The tert-butyl carbamate group can be removed under acidic conditions to yield free amines.

- Coupling Reactions : Used in forming peptide bonds or other linkages in the synthesis of complex molecules.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate in the preparation of drug candidates. Its derivatives have shown potential as inhibitors in various biological pathways, particularly relevant for drug development targeting specific enzymes or receptors. The compound's ability to penetrate biological membranes enhances its applicability in drug formulation.

Biological Research

The compound has been investigated for its biological activities, including potential protective effects against neurodegenerative diseases. For instance, studies have shown that derivatives of this compound may inhibit amyloid beta aggregation, which is implicated in Alzheimer's disease pathology .

Synthetic Routes

The synthesis of this compound typically involves:

-

Reacting 1,4-Diaminobutane with Di-tert-butyl Dicarbonate :

- Conducted in the presence of a base such as N,N-diisopropylethylamine (DIEA).

- Solvent: Dichloromethane at low temperatures (0-5°C).

-

Formation of Hydrochloride Salt :

- The resultant tert-butyl (4-aminobutyl)carbamate is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production

In industrial settings, similar synthetic routes are employed but scaled up using automated reactors to ensure high yield and purity. Purification methods typically include crystallization or recrystallization techniques.

Neuroprotective Studies

Research has demonstrated that derivatives of tert-butyl (4-aminobutyl)carbamate exhibit moderate protective effects against oxidative stress induced by amyloid beta peptides in astrocyte cultures. In vitro studies indicated a reduction in pro-inflammatory markers and oxidative damage when treated with these compounds .

Drug Development

Studies focusing on the pharmacokinetic properties of tert-butyl (4-aminobutyl)carbamate derivatives have revealed their potential as candidates for further investigation into therapeutic applications targeting neurodegenerative diseases. These findings underscore the compound's relevance in developing new pharmacological agents.

Comparación Con Compuestos Similares

tert-Butyl N-(4-bromobutyl)carbamate: Similar in structure but contains a bromine atom instead of an amino group.

N-Boc-1,4-diaminobutane: A closely related compound used for similar purposes in organic synthesis.

tert-Butyl N-(4-aminobutyl)carbamate: The non-hydrochloride form of the compound.

Uniqueness: tert-Butyl (4-aminobutyl)carbamate hydrochloride is unique due to its stability and ease of handling. The hydrochloride salt form enhances its solubility and reactivity in various solvents, making it a versatile reagent in both laboratory and industrial settings .

Actividad Biológica

tert-Butyl (4-aminobutyl)carbamate hydrochloride, also known as N-Boc-1,4-butanediamine hydrochloride, is a compound with significant biological activity and potential applications in medicinal chemistry. Its structure consists of a tert-butyl group attached to a carbamate linked to a 4-aminobutyl chain, making it an important precursor in the synthesis of various pharmacologically active compounds.

- Chemical Formula : C₉H₂₁ClN₂O₂

- Molecular Weight : 188.27 g/mol

- CAS Number : 68076-36-8

Biological Activity Overview

The biological activity of this compound has been primarily explored through its derivatives, which exhibit properties that can modulate cellular processes. These compounds are structurally similar to natural polyamines, which are essential for cell growth and differentiation. The compound's moderate lipophilicity enhances its ability to penetrate biological membranes, suggesting potential bioavailability and interaction with cellular targets.

- Cellular Interaction : The compound interacts with various biological systems due to its ability to cross cell membranes.

- Polyamine Modulation : Its derivatives may influence polyamine metabolism, impacting cellular proliferation and differentiation.

- Inhibition of Enzymes : Some studies indicate that derivatives can inhibit enzymes relevant in various disease pathways, including those associated with cancer and neurodegenerative diseases.

In Vitro Studies

Research has demonstrated that this compound and its derivatives can exhibit:

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.

- Anticancer Properties : Certain compounds derived from this structure have been tested for their ability to inhibit tumor cell growth.

Case Studies

- Neuroprotective Effects : A derivative of this compound was evaluated in models of oxidative stress in neuronal cells. Results indicated a protective effect against cell death induced by oxidative agents, suggesting potential applications in neurodegenerative diseases .

- Cancer Research : In studies involving cancer cell lines, compounds derived from this compound demonstrated significant inhibition of cell proliferation and induced apoptosis in various cancer types .

Data Table: Biological Activities of Derivatives

Propiedades

IUPAC Name |

tert-butyl N-(4-aminobutyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPFSBFDCMJTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660907 | |

| Record name | tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33545-98-1 | |

| Record name | Carbamic acid, N-(4-aminobutyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33545-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.